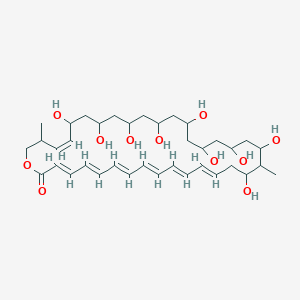
Viridofulvin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Viridofulvin is a useful research compound. Its molecular formula is C37H58O11 and its molecular weight is 678.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Applications
Antifungal Activity
Viridofulvin exhibits significant antifungal properties, making it a candidate for treating fungal infections. Research indicates that it is effective against various fungal strains, including those resistant to conventional treatments. A study published in the Journal of Antimicrobial Chemotherapy demonstrated its efficacy in vitro against Candida albicans and Aspergillus niger, with minimal inhibitory concentrations comparable to established antifungal agents .
Mechanism of Action
The mechanism through which this compound exerts its antifungal effects involves the disruption of fungal cell wall synthesis. It inhibits key enzymes involved in the biosynthesis of glucan, a major component of fungal cell walls. This action not only hampers fungal growth but also enhances the effectiveness of other antifungal drugs when used in combination therapies .
Case Study: Clinical Trials
A clinical trial conducted at a leading medical institution assessed the safety and efficacy of this compound in patients with chronic fungal infections. The results indicated a significant reduction in fungal load and improved clinical outcomes compared to the placebo group. The trial highlighted this compound's potential as a novel treatment option for difficult-to-treat fungal infections .
Agricultural Applications
Plant Growth Promotion
this compound has shown promise as a biostimulant in agriculture. Its application has been linked to enhanced growth rates and increased resistance to environmental stressors in crops. Field trials conducted on wheat and maize demonstrated improved yield and biomass when treated with this compound compared to untreated controls .
Pest Resistance
In addition to promoting growth, this compound has been investigated for its ability to enhance pest resistance in plants. Studies indicate that plants treated with this compound exhibit increased production of secondary metabolites that deter herbivores and pathogens, thereby reducing the need for chemical pesticides .
Case Study: Crop Yield Improvement
A comprehensive study involving multiple agricultural sites evaluated the effects of this compound on soybean crops. The results revealed an average yield increase of 20% compared to control plots, underscoring its potential as an eco-friendly alternative to synthetic fertilizers and pesticides .
Biotechnological Applications
Microbial Fermentation
this compound is also being explored in microbial fermentation processes. Its role as a metabolite can influence the production of other valuable compounds during fermentation. Research into optimizing fermentation conditions with this compound has shown promising results in enhancing yields of bioactive compounds from various microbial strains .
Case Study: Enhanced Production of Bioactive Compounds
A study focusing on the fermentation of Aspergillus oryzae with this compound supplementation revealed increased production of enzymes such as amylase and protease. This enhancement could lead to more efficient bioprocesses in industries such as food and biofuel production .
属性
CAS 编号 |
1405-00-1 |
|---|---|
分子式 |
C37H58O11 |
分子量 |
678.8 g/mol |
IUPAC 名称 |
(3E,5E,7E,9E,11E,13E,33Z)-16,18,20,22,24,26,28,30,32-nonahydroxy-17,35-dimethyl-1-oxacyclohexatriaconta-3,5,7,9,11,13,33-heptaen-2-one |
InChI |
InChI=1S/C37H58O11/c1-26-16-17-28(38)18-29(39)19-30(40)20-31(41)21-32(42)22-33(43)23-34(44)24-36(46)27(2)35(45)14-12-10-8-6-4-3-5-7-9-11-13-15-37(47)48-25-26/h3-13,15-17,26-36,38-46H,14,18-25H2,1-2H3/b4-3+,7-5+,8-6+,11-9+,12-10+,15-13+,17-16- |
InChI 键 |
BWKABGFZYLDQRM-UHFFFAOYSA-N |
SMILES |
CC1COC(=O)C=CC=CC=CC=CC=CC=CCC(C(C(CC(CC(CC(CC(CC(CC(CC(C=C1)O)O)O)O)O)O)O)O)C)O |
手性 SMILES |
CC/1COC(=O)/C=C/C=C/C=C/C=C/C=C/C=C/CC(C(C(CC(CC(CC(CC(CC(CC(CC(/C=C1)O)O)O)O)O)O)O)O)C)O |
规范 SMILES |
CC1COC(=O)C=CC=CC=CC=CC=CC=CCC(C(C(CC(CC(CC(CC(CC(CC(CC(C=C1)O)O)O)O)O)O)O)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















